molecular formula C25H28N2O3S3 B13757623 2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethyl-3-(3-sulphonatopropyl)benzothiazolium CAS No. 7691-71-6

2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethyl-3-(3-sulphonatopropyl)benzothiazolium

Cat. No.: B13757623
CAS No.: 7691-71-6
M. Wt: 500.7 g/mol
InChI Key: BCISOBKQMRFGRW-UHFFFAOYSA-N
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Description

2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethyl-3-(3-sulphonatopropyl)benzothiazolium is a complex organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes multiple benzothiazole rings and various functional groups. It is known for its applications in various scientific fields due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethyl-3-(3-sulphonatopropyl)benzothiazolium typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of ethyl and methyl groups through alkylation reactions. The sulphonatopropyl group is then added via sulfonation reactions. The final step involves the formation of the benzothiazolium salt through quaternization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethyl-3-(3-sulphonatopropyl)benzothiazolium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethyl-3-(3-sulphonatopropyl)benzothiazolium has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.

    Biology: The compound is employed in biological imaging to study cellular processes and structures.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethyl-3-(3-sulphonatopropyl)benzothiazolium involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and tracking of biological processes. The sulphonatopropyl group enhances its solubility and facilitates its incorporation into various systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium
  • 2-(3-(3-Methyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzothiazolium

Uniqueness

Compared to similar compounds, 2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethyl-3-(3-sulphonatopropyl)benzothiazolium stands out due to its enhanced solubility and superior fluorescent properties. These characteristics make it particularly valuable in applications requiring high sensitivity and specificity.

Properties

CAS No.

7691-71-6

Molecular Formula

C25H28N2O3S3

Molecular Weight

500.7 g/mol

IUPAC Name

3-[(2Z)-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonate

InChI

InChI=1S/C25H28N2O3S3/c1-5-26-20-9-6-7-10-22(20)31-24(26)13-17(2)14-25-27(11-8-12-33(28,29)30)21-15-18(3)19(4)16-23(21)32-25/h6-7,9-10,13-16H,5,8,11-12H2,1-4H3

InChI Key

BCISOBKQMRFGRW-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C(\C)/C=C\3/N(C4=C(S3)C=C(C(=C4)C)C)CCCS(=O)(=O)[O-]

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=C(C)C=C3N(C4=C(S3)C=C(C(=C4)C)C)CCCS(=O)(=O)[O-]

Origin of Product

United States

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